Ethyl 3-amino-5-cyano-2-formylisonicotinate
Overview
Description
Ethyl 3-amino-5-cyano-2-formylisonicotinate is a chemical compound with the molecular formula C10H9N3O3 It is a derivative of isonicotinic acid and contains functional groups such as an amino group, a cyano group, and a formyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-amino-5-cyano-2-formylisonicotinate typically involves multi-step organic reactions. One common method includes the reaction of ethyl isonicotinate with appropriate reagents to introduce the amino, cyano, and formyl groups. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-5-cyano-2-formylisonicotinate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The cyano group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Various nucleophiles, such as alkyl halides, can be used under basic conditions.
Major Products Formed
Oxidation: Ethyl 3-amino-5-cyano-2-carboxyisonicotinate.
Reduction: Ethyl 3-amino-5-aminomethyl-2-formylisonicotinate.
Substitution: Ethyl 3-alkylamino-5-cyano-2-formylisonicotinate.
Scientific Research Applications
Ethyl 3-amino-5-cyano-2-formylisonicotinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique functional groups.
Mechanism of Action
The mechanism of action of Ethyl 3-amino-5-cyano-2-formylisonicotinate is not fully understood. its biological activity is likely due to its ability to interact with various molecular targets, such as enzymes and receptors, through its functional groups. The amino group can form hydrogen bonds, the cyano group can participate in nucleophilic addition reactions, and the formyl group can undergo nucleophilic attack, making it a versatile compound in biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-amino-5-cyano-2-carboxyisonicotinate
- Ethyl 3-amino-5-aminomethyl-2-formylisonicotinate
- Ethyl 3-alkylamino-5-cyano-2-formylisonicotinate
Uniqueness
Ethyl 3-amino-5-cyano-2-formylisonicotinate is unique due to the presence of both a cyano group and a formyl group on the isonicotinate backbone. This combination of functional groups provides distinct reactivity and potential for diverse applications compared to its analogs .
Properties
IUPAC Name |
ethyl 3-amino-5-cyano-2-formylpyridine-4-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3/c1-2-16-10(15)8-6(3-11)4-13-7(5-14)9(8)12/h4-5H,2,12H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEFOQFQCIBOJDR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=NC=C1C#N)C=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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